molecular formula C12H16BrN B1527361 [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine CAS No. 1223714-50-8

[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine

Cat. No. B1527361
M. Wt: 254.17 g/mol
InChI Key: UMTQCPOXODHCRG-UHFFFAOYSA-N
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Description

“[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine” is a complex organic compound. It contains a cyclopropyl group, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring . The compound also contains a bromophenyl group and an ethylamine group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps and different types of reactions. For instance, the bromophenyl group could be introduced through a free radical bromination of alkyl benzenes . The cyclopropyl group might be formed through a series of reactions involving cycloalkanes . The ethylamine group could be introduced through a reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the cyclopropyl ring, the bromophenyl group, and the ethylamine group. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule . The bromophenyl group consists of a phenyl ring (a cyclic group of six carbon atoms) with a bromine atom attached . The ethylamine group consists of a two-carbon chain (the ethyl part) with an amine group (NH2) attached .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromine atoms in the bromophenyl group could be replaced through nucleophilic substitution reactions . The compound could also participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, compounds with bromine atoms tend to have higher densities and boiling points than similar compounds without bromine . The presence of the cyclopropyl ring could also affect the compound’s properties, as cycloalkanes have unique physical and chemical properties .

Scientific Research Applications

Advanced Oxidation Processes for Degradation of Hazardous Compounds

Advanced oxidation processes (AOPs) have been extensively studied for their efficacy in degrading nitrogen-containing hazardous compounds, which are commonly found in various industries. These compounds, including aromatic amines and pesticides, are resistant to conventional degradation processes. AOPs, through mechanisms involving ozone, Fenton processes, and photocatalysis, offer pathways for the mineralization and effective degradation of such compounds, potentially relevant to the degradation or transformation of complex structures like "[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine" in environmental or industrial contexts (Bhat & Gogate, 2021).

Metalloporphyrin-Catalyzed Functionalization of C-H Bonds

The functionalization of C-H bonds represents a critical area of research in organic synthesis and chemical transformations. Metalloporphyrin catalysts have been shown to facilitate a variety of reactions, including hydroxylation, amination, and carbenoid insertion, with high regio-, diastereo-, or enantioselectivity. This approach could be applicable to the selective modification of complex molecules like "[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine," enabling the synthesis of novel derivatives with potential biological or material applications (Che et al., 2011).

Synthesis and Structural Analysis of Novel Compounds

Research on the synthesis and structural characterization of novel compounds, such as substituted thiazolidin-4-ones, demonstrates the ongoing interest in developing new chemical entities with potential therapeutic or material science applications. Similar methodologies could be applied to "[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine" to explore its chemical reactivity, structural transformations, and potential as a precursor for more complex molecules (Issac & Tierney, 1996).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Compounds with bromine atoms can be hazardous, as bromine is a highly reactive element . The compound could also pose hazards due to its potential reactivity as an amine .

Future Directions

Future research could explore the synthesis of this compound and its potential uses. For example, it could be used as a reagent in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis . Further studies could also investigate the physical and chemical properties of this compound and similar compounds, which could provide valuable information for their potential applications.

properties

IUPAC Name

2-(3-bromophenyl)-N-(cyclopropylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-3-1-2-10(8-12)6-7-14-9-11-4-5-11/h1-3,8,11,14H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTQCPOXODHCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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